
N-cyclopentyl-2-thiophen-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-thiophen-3-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of amides and has a molecular formula of C13H17NOS.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-cyclopentyl-2-thiophen-3-ylacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, the compound has been shown to reduce inflammation by modulating the immune response. In neurological disorder research, N-cyclopentyl-2-thiophen-3-ylacetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-thiophen-3-ylacetamide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, in cancer cells, N-cyclopentyl-2-thiophen-3-ylacetamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, the compound has been shown to modulate the NF-κB signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
N-cyclopentyl-2-thiophen-3-ylacetamide has been found to have various biochemical and physiological effects in cells. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, N-cyclopentyl-2-thiophen-3-ylacetamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorder research, the compound has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-2-thiophen-3-ylacetamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, which makes it an attractive target for further research. However, one of the limitations of using N-cyclopentyl-2-thiophen-3-ylacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Zukünftige Richtungen
For research on the compound include elucidating its mechanism of action, exploring its potential in combination therapy, and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of N-cyclopentyl-2-thiophen-3-ylacetamide involves the reaction between cyclopentylamine and 2-bromo-3-thiopheneacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure N-cyclopentyl-2-thiophen-3-ylacetamide.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(7-9-5-6-14-8-9)12-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXHNSQZAQSTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-thiophen-3-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

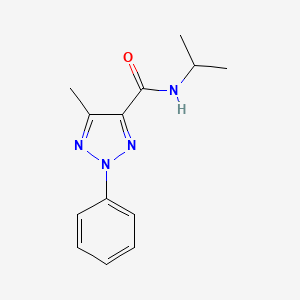

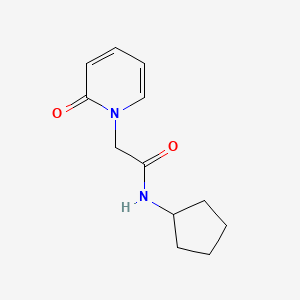
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
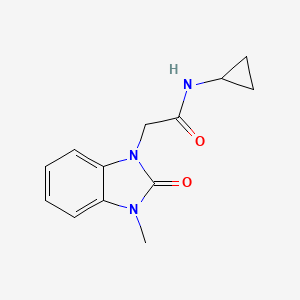

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)




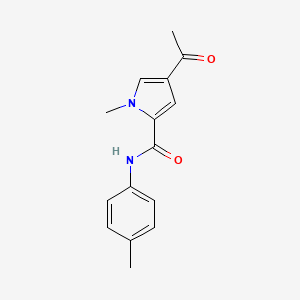
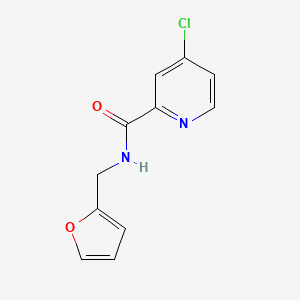
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)